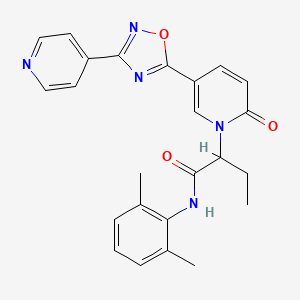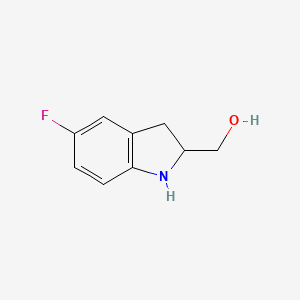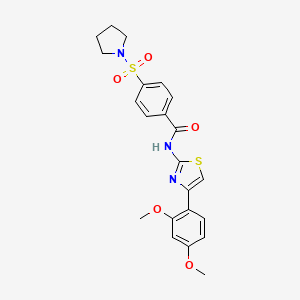
(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate” is a chemical compound with the CAS Number: 331459-93-9 . It has a molecular weight of 335.2 and its IUPAC name is 5-bromo-2-methoxybenzyl 4-methylbenzoate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 335.2 .Applications De Recherche Scientifique
Bromophenol Derivatives in Red Algae
Research on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds with potential applications in the study of natural products with antimicrobial and anticancer properties. Although specific derivatives of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate were not active against certain cancer cell lines and microorganisms, the study contributes to understanding the chemical diversity and potential utility of marine-derived compounds in biotechnological applications (Zhao et al., 2004).
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives highlighted their potential in photodynamic therapy (PDT) for cancer treatment. A specific derivative, showing high singlet oxygen quantum yield, suggests that structurally similar compounds to this compound could be synthesized and characterized for PDT applications. These findings emphasize the relevance of such compounds in developing new photosensitizers with remarkable potential in cancer treatment (Pişkin et al., 2020).
Synthesis of Important Intermediates
Research on the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for synthesizing natural products with biological activities, illustrates the importance of this compound in organic synthesis. This study showcases the potential of such compounds in the development of pharmaceuticals and biologically active molecules (Lou Hong-xiang, 2012).
Antioxidant Activities of Marine-Derived Compounds
A study on the isolation, characterization, and antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to this compound, highlights their potent antioxidant activities. Such compounds are suggested as excellent sources of natural antioxidants, indicating their potential application in food preservation and health supplements (Li et al., 2011).
Antimicrobial Activities of Bromophenols
Another study on the antimicrobial properties of bromophenols from Rhodomela confervoides, including those structurally related to this compound, identified compounds with moderate to strong activity against various bacterial strains. This research supports the potential use of such compounds in developing new antimicrobial agents (Xu et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to take in case of exposure, such as washing with plenty of soap and water, removing contaminated clothing, and seeking medical attention .
Propriétés
IUPAC Name |
(5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIMWJODVKKLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2828341.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2828345.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2828348.png)



![3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2828353.png)
![3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828355.png)



